2-(Trifluoromethyl)Phenylhydrazine Hydrochloride (2-TMPH HCl) finds its primary application in the synthesis of various carboxylic acids and their derivatives. It acts as a key intermediate in the Zinkeisen-Fehling reaction, a powerful tool for introducing a trifluoromethyl group (-CF3) onto aromatic rings. This reaction involves the condensation of 2-TMPH HCl with an aromatic aldehyde or ketone, followed by hydrolysis and decarboxylation to yield the trifluoromethylated product.
While the Zinkeisen-Fehling reaction remains the primary use of 2-TMPH HCl in research, its unique chemical properties suggest potential applications in other areas, including:
2-(Trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with the molecular formula C₇H₈ClF₃N₂ and a molar mass of 212.6 g/mol. It appears as bright yellow crystals and has a melting point of 220 °C and a boiling point of 221.5 °C at 760 mmHg . This compound is characterized by the presence of a trifluoromethyl group attached to a phenylhydrazine structure, which enhances its reactivity and biological activity.
There is no documented information regarding the specific mechanism of action of 2-(Trifluoromethyl)phenylhydrazine hydrochloride in biological systems.
Due to limited research on this specific compound, it's crucial to handle it with caution, assuming potential hazards associated with arylhydrazines:
The synthesis of 2-(trifluoromethyl)phenylhydrazine hydrochloride typically follows these steps:
2-(Trifluoromethyl)phenylhydrazine hydrochloride has several applications in various fields:
Interaction studies involving 2-(trifluoromethyl)phenylhydrazine hydrochloride are crucial for understanding its behavior in biological systems. Preliminary assessments indicate that hydrazine derivatives can interact with various biomolecules, potentially affecting enzyme activity or cellular pathways. Comprehensive interaction studies would help clarify its pharmacodynamics and toxicology profiles.
Several compounds share structural similarities with 2-(trifluoromethyl)phenylhydrazine hydrochloride. Here’s a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
3-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-33-3 | 0.90 | Different position of trifluoromethyl group |
4-(Trifluoromethyl)phenylhydrazine hydrochloride | 2923-56-0 | 0.90 | Substituent at para position |
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride | 502496-23-3 | 0.88 | Contains two trifluoromethyl groups |
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile | 184163-56-2 | 0.86 | Incorporates a nitrile functional group |
5-Methyl-2-(trifluoromethyl)aniline | 106877-29-6 | 0.82 | Contains a methyl substituent |
The unique aspect of 2-(trifluoromethyl)phenylhydrazine hydrochloride lies in its specific trifluoromethyl positioning, which can influence its reactivity and biological interactions compared to other similar compounds .
Irritant